N,N-dibutyl-4-nitrobenzenesulfonamide

Description

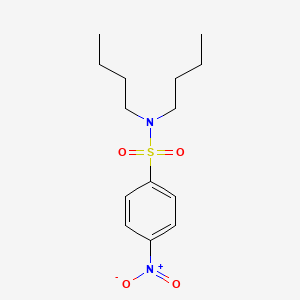

N,N-Dibutyl-4-nitrobenzenesulfonamide (CAS: 66473-14-1) is a sulfonamide derivative characterized by a nitro group at the para position of the benzene ring and two n-butyl substituents on the sulfonamide nitrogen. Its molecular formula is C₁₀H₁₄N₂O₄S, with a molecular weight of 258.29 g/mol . The dibutyl chains enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Properties

IUPAC Name |

N,N-dibutyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-5-11-15(12-6-4-2)21(19,20)14-9-7-13(8-10-14)16(17)18/h7-10H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWIWTYMXNVQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283201 | |

| Record name | N,N-dibutyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-85-7 | |

| Record name | NSC30341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-dibutyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with dibutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-nitrobenzenesulfonyl chloride+dibutylamine→N,N-dibutyl-4-nitrobenzenesulfonamide+HCl

Industrial Production Methods

Industrial production of N,N-dibutyl-4-nitrobenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: N,N-dibutyl-4-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N-dibutyl-4-nitrobenzenesulfonamide is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

N-Ethyl-3-nitrobenzenesulfonamide (CAS: 28860-09-5)

- Substituents : Single ethyl group on sulfonamide nitrogen; nitro at meta position.

- Molecular Weight : 244.27 g/mol.

- Key Differences: Smaller alkyl chain reduces steric hindrance and lipophilicity compared to dibutyl analogs.

N-Cyclopropyl-4-nitrobenzenesulfonamide (CAS: 549476-61-1)

- Substituents : Cyclopropyl group on sulfonamide nitrogen; nitro at para position.

- Molecular Weight : 240.26 g/mol.

- Key Differences : The cyclopropyl ring introduces rigidity and moderate lipophilicity. This may affect metabolic stability compared to flexible n-butyl chains .

N,N-Diethyl-3-amino-4-methoxybenzenesulfonamide

- Substituents: Diethyl groups on nitrogen; amino and methoxy groups on benzene ring.

- Key Differences: Amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, contrasting with the nitro group's electron-withdrawing nature. This compound likely exhibits higher hydrogen-bonding capacity but lower stability under oxidative conditions .

Functional Group Variations on the Benzene Ring

3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 93972-45-3)

- Substituents: Dimethyl groups on nitrogen; amino, hydroxy, and nitro groups on benzene.

- Molecular Weight : 291.29 g/mol.

- However, the nitro group at the meta position may reduce resonance stabilization compared to para-substituted analogs .

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide

- Substituents: Isobutyl and complex amino-hydroxy-phenylalkyl chains.

- Molecular Weight : 433.49 g/mol.

- Key Differences : The extended alkyl chain with chiral centers and a phenyl group enhances stereochemical complexity. This structure may improve target specificity in drug design but could reduce synthetic yield due to increased steric demands .

Hybrid Sulfonamide Derivatives

N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide

- Substituents : Sulfamoyl-linked pyrimidine ring; nitrobenzamide moiety.

- Molecular Weight : 469.43 g/mol.

- This hybrid structure may enhance binding to enzymes or receptors requiring planar interactions .

Research Findings and Implications

- Lipophilicity vs. Solubility : The dibutyl chains in N,N-dibutyl-4-nitrobenzenesulfonamide enhance membrane permeability but may necessitate formulation adjustments to mitigate poor aqueous solubility .

- Metabolic Stability : Compounds with smaller alkyl chains (e.g., ethyl or cyclopropyl) may exhibit faster metabolic clearance than dibutyl derivatives .

Biological Activity

N,N-Dibutyl-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N-Dibutyl-4-nitrobenzenesulfonamide is characterized by the following chemical structure:

- Molecular Formula: C₁₂H₁₈N₂O₄S

- Molecular Weight: Approximately 270.35 g/mol

- Functional Groups: Contains a sulfonamide group and a nitro group attached to a benzene ring.

The presence of the nitro group enhances its biological activity by facilitating interactions with various biological targets, including enzymes and receptors.

Enzyme Inhibition

N,N-dibutyl-4-nitrobenzenesulfonamide and its derivatives are known to inhibit specific enzymes, particularly those involved in bacterial folate biosynthesis. For instance, sulfonamides typically inhibit dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This mechanism underlies their antimicrobial properties.

Signal Transduction Modulation

The compound may also interfere with signal transduction pathways by binding to specific receptors or proteins, thereby modulating cellular responses. This can lead to alterations in cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that N,N-dibutyl-4-nitrobenzenesulfonamide exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity comparable to standard antimycobacterial drugs .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that derivatives of this compound possess low cytotoxicity with high selectivity indices (SI) greater than 30, indicating their potential as lead compounds for drug development with minimal toxicity .

Comparative Analysis of Related Compounds

To better understand the biological activity of N,N-dibutyl-4-nitrobenzenesulfonamide, a comparison with other sulfonamide derivatives is useful:

| Compound Name | Molecular Formula | MIC (μg/mL) | SI |

|---|---|---|---|

| N,N-Dibutyl-4-nitrobenzenesulfonamide | C₁₂H₁₈N₂O₄S | 1.56 | >30 |

| 2,4-Dinitrobenzenesulfonamide | C₇H₈N₂O₄S | 0.78 | >30 |

| Sulfanilamide | C₆H₈N₂O₂S | 0.05 | >500 |

This table illustrates how N,N-dibutyl-4-nitrobenzenesulfonamide compares favorably in terms of potency and selectivity against bacterial strains.

Case Studies

Case Study 1: Antimycobacterial Activity

In a study evaluating various nitrobenzenesulfonamide hybrids, N,N-dibutyl-4-nitrobenzenesulfonamide demonstrated an MIC value comparable to established treatments like rifampicin and isoniazid. These findings support its potential use in tuberculosis therapy .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of sulfonamides, revealing that N,N-dibutyl-4-nitrobenzenesulfonamide effectively inhibited dihydropteroate synthase in several bacterial strains, highlighting its relevance in antibiotic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.